4-Hexadecanol
Overview
Description
4-Hexadecanol, also known as Cetyl alcohol or Hexadecan-1-ol, is a C-16 fatty alcohol with the formula CH3(CH2)15OH . It appears as a waxy white solid or flakes at room temperature .
Synthesis Analysis
Cetyl alcohol was discovered in 1817 by the French chemist Michel Chevreul when he heated spermaceti, a waxy substance obtained from sperm whale oil, with caustic potash (potassium hydroxide). Flakes of cetyl alcohol were left behind on cooling . Modern production is based around the chemical reduction of ethyl palmitate . A study has shown that Saccharomyces cerevisiae can be engineered to produce 1-hexadecanol from xylose .Molecular Structure Analysis
The molecular formula of 4-Hexadecanol is C16H34O . Its molecular weight is 242.4406 . The IUPAC Standard InChI is InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 .Physical And Chemical Properties Analysis
4-Hexadecanol has a molar mass of 242.447 g·mol−1 . It has a very faint, waxy odor . It has a density of 0.811 g/cm3 . Its melting point is 49.3 °C (120.7 °F; 322.4 K) and boiling point is 344 °C (651 °F; 617 K) . It is insoluble in water but very soluble in ether, benzene, and chloroform . It is also soluble in acetone and slightly soluble in alcohol .Scientific Research Applications
Enhancing Stability of Oil-in-Water Emulsions : Hexadecanol increases the viscosity of monolayers of nonionic detergents, which is beneficial for the stability of oil-in-water emulsions (Elworthy, Florence, & Rogers, 1971).
Reducing Evaporation in Reservoirs : It has been used to significantly reduce evaporation losses in storage reservoirs. In a large reservoir, a 37% reduction in evaporation was observed over a 14-day test period (Chang, Walton, Woodward, & Berger, 1959). Another study highlighted its potential in conserving water lost by evaporation, capable of supplying the average annual domestic needs of 46 million people (Timblin, Florey, & Garstka, 1962).
Role in Biosynthesis in Brain : Hexadecanol is rapidly oxidized to fatty acids, which are key intermediates in the biosynthesis of alkyl and alk-1-enyl glycerophosphatides in myelinating brain (Schmid & Takahashi, 1970).
Improving Properties of Clinical Lung Surfactants : Adding hexadecanol to synthetic clinical lung surfactant preparations can improve their spreading properties and affect the lateral organization of membranes (Zhu, Sun, Hao, & Zhang, 2016).
Use in Surfactants, Lubricants, and Cosmetics : As a component of various surfactants, lubricants, detergents, pharmaceuticals, and cosmetics, hexadecanol plays a versatile role in these industries (Feng, Lian, & Zhao, 2015).
Potential in Thermal Energy Storage : A novel phase-change composite based on hexadecanol and dye-linked polyurethane has been shown to store thermal energy effectively (Tang, Wang, Xu, Xiu, & Zhang, 2016).
Future Directions
Cetyl alcohol is used in the cosmetic industry as an opacifier in shampoos, or as an emollient, emulsifier, or thickening agent in the manufacture of skin creams and lotions . It is also employed as a lubricant for nuts and bolts, and is the active ingredient in some “liquid pool covers” (forming a non-volatile surface layer to reduce water evaporation, related latent vaporization heat loss, and thus to retain heat in the pool) . Moreover, it can also be used as a non-ionic co-surfactant in emulsion applications . Future research may focus on improving its synthesis process and expanding its applications.
properties
IUPAC Name |
hexadecan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMILCKVYOFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275100, DTXSID70865486 | |
Record name | 4-Hexadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexadecanol | |
CAS RN |
29354-98-1, 19781-43-2 | |
Record name | Hexadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.